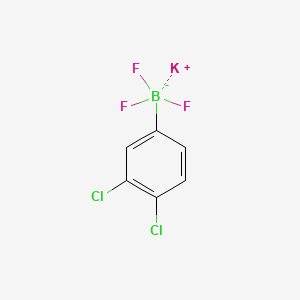

Potassium (3,4-dichlorophenyl)trifluoroborate

Übersicht

Beschreibung

Potassium (3,4-dichlorophenyl)trifluoroborate is an organoboron compound . It is a solid substance that is stable in an inert atmosphere and at room temperature . The IUPAC name for this compound is potassium (3,4-dichlorophenyl) (trifluoro)borate (1-) .

Molecular Structure Analysis

The molecular formula of this compound is C6H3BCl2F3K . The InChI code for this compound is 1S/C6H3BCl2F3.K/c8-5-2-1-4 (3-6 (5)9)7 (10,11)12;/h1-3H;/q-1;+1 .Chemical Reactions Analysis

Organotrifluoroborates, including this compound, are strong nucleophiles and react with electrophiles without transition-metal catalysts .Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.9 . It is a solid substance that is stable in an inert atmosphere and at room temperature .Wissenschaftliche Forschungsanwendungen

Potassium and Neurological Function

One study explored the role of 3,4-Diaminopyridine, a potassium channel blocker, in enhancing brain motor activity in patients with multiple sclerosis (MS). This compound was found to improve fatigue and motor function in MS, likely by potentiating synaptic transmission, as evidenced by increased motor cerebral activity observed via fMRI and TMS after administration (Mainero et al., 2004).

Potassium and Cardiovascular Health

Another study on dietary potassium intake among US men found that higher potassium intake was associated with a reduced risk of stroke. This study suggests that diets rich in potassium, magnesium, and cereal fiber could lower the risk of stroke, particularly among hypertensive men (Ascherio et al., 1998).

Potassium in Dentistry

Research on a toothpaste containing potassium nitrate and triclosan revealed its effectiveness in reducing dentine hypersensitivity, demonstrating the potential of potassium compounds in dental care applications (Wara-aswapati et al., 2005).

Potassium and Renal Health

A study aimed to assess the renoprotective effects of potassium supplementation in chronic kidney disease (CKD) outlines the rationale for investigating whether potassium supplementation can slow the progression of CKD and improve cardiovascular outcomes (Gritter et al., 2018).

Potassium and Gastrointestinal Health

The efficacy of vonoprazan, a novel potassium-competitive acid blocker, was investigated as part of first-line and second-line triple therapy for Helicobacter pylori eradication. The study found vonoprazan to be effective in both first-line and second-line therapies, highlighting the potential of potassium compounds in treating gastrointestinal infections (Murakami et al., 2016).

Wirkmechanismus

Target of Action

Potassium (3,4-dichlorophenyl)trifluoroborate is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The primary targets of this compound are aryl halides .

Mode of Action

The compound interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction is facilitated by the presence of a catalyst or under thermal conditions . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cross-coupling reaction pathway . The compound acts as a nucleophilic coupling partner, reacting with aryl halides to form a C-C bond . This reaction is a key step in many synthetic procedures, leading to the formation of complex organic compounds .

Pharmacokinetics

Like other organotrifluoroborates, it is likely to be subject to hydrolysis, forming the corresponding boronic acid in situ . This transformation could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of a C-C bond with aryl halides . This reaction is a crucial step in the synthesis of complex organic compounds, enabling the construction of a wide variety of structures .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is typically stored in an inert atmosphere at room temperature . The presence of a catalyst or thermal conditions can facilitate its reaction with aryl halides . Additionally, the hydrolysis of the organotrifluoroborate to the corresponding boronic acid can be influenced by the pH and the presence of water .

Safety and Hazards

Eigenschaften

IUPAC Name |

potassium;(3,4-dichlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F3.K/c8-5-2-1-4(3-6(5)9)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZOKQYJVLRZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)Cl)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660124 | |

| Record name | Potassium (3,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850623-68-6 | |

| Record name | Potassium (3,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate](/img/structure/B1493751.png)

![7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493752.png)

![1-(4-Isopropylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493769.png)

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1493770.png)